

A Comparative Analysis of Neuropeptide El Amino Acid Sequences Across Vertebrate Species

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Compound of Interest					
Compound Name:	Neuropeptide EI rat				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the Neuropeptide EI (NPEI) amino acid sequence, a crucial neuromodulator involved in a variety of physiological processes. This document summarizes quantitative data, details experimental protocols for sequence analysis, and visualizes key biological pathways and workflows to support further research and therapeutic development.

Introduction to Neuropeptide El

Neuropeptide EI (NPEI), alongside Neuropeptide-Glycine-Glutamic acid (NGE) and Melanin-Concentrating Hormone (MCH), is a cleavage product of the precursor protein, pro-melanin-concentrating hormone (pro-MCH).[1][2][3] While MCH's role in regulating feeding behavior, energy homeostasis, and sleep is well-documented, the specific functions of NPEI are still under investigation.[4][5] Emerging evidence suggests its involvement in modulating grooming behavior, locomotor activity, and the release of luteinizing hormone. Given its origin from the same precursor as MCH, it is hypothesized that NPEI may exert its effects through the MCH receptors, MCHR1 and MCHR2.

Cross-Species Sequence Comparison of Neuropeptide El



Analysis of the pro-MCH protein sequences from human (Homo sapiens), mouse (Mus musculus), rat (Rattus norvegicus), zebrafish (Danio rerio), and the African clawed frog (Xenopus laevis) reveals a high degree of conservation for the Neuropeptide EI sequence among mammals, with some divergence in more distantly related vertebrates.

The putative Neuropeptide EI sequences were extracted from the respective pro-MCH precursor proteins obtained from the UniProt database (Accession Numbers: Human - P20382, Mouse - P56942, Rat - P14200, Zebrafish - C9W8C3, Xenopus laevis - A0A1L8GUT3). The sequences were aligned to highlight similarities and differences.

Ouantitative Data Summary

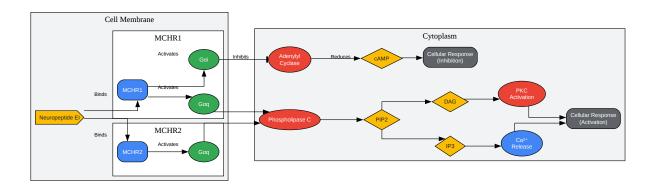
Species	UniProt Accession	Neuropeptide El Amino Acid Sequence	Sequence Length	% Similarity to Human
Human	P20382	EIGDEENSAKF PI	13	100%
Mouse	P56942	EIGDEENSAKF PI	13	100%
Rat	P14200	EIGDEENSAKF PI	13	100%
Zebrafish	C9W8C3	DLGEDDNDAKF PI	13	61.5%
Xenopus laevis	A0A1L8GUT3	EIGDEENSAKF PI	13	100%

Note: The zebrafish pro-MCH precursor contains a putative NPEI sequence with several amino acid substitutions compared to the mammalian and amphibian sequences. The high conservation between human, mouse, rat, and even the amphibian Xenopus laevis suggests a conserved and critical function for this neuropeptide in these species.

Signaling Pathway of Neuropeptide El



Neuropeptide EI is co-localized with MCH and is believed to act on the same G protein-coupled receptors: MCHR1 and MCHR2. The activation of these receptors triggers distinct downstream signaling cascades.



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Caption: Signaling pathway of Neuropeptide EI via MCHR1 and MCHR2.

Experimental Protocols

The comparative analysis of Neuropeptide EI sequences relies on a series of established molecular biology and proteomic techniques. A generalized workflow is outlined below.

Tissue Collection and Neuropeptide Extraction

- Objective: To isolate neuropeptides from relevant tissues (e.g., hypothalamus).
- Protocol:



- Tissues are rapidly dissected and flash-frozen in liquid nitrogen to prevent protein degradation.
- Frozen tissues are homogenized in an acidified extraction buffer (e.g., 90% acetone, 10% water, 1% acetic acid) to precipitate larger proteins and solubilize peptides.
- The homogenate is centrifuged at high speed, and the supernatant containing the peptides is collected.
- The supernatant is dried using a vacuum concentrator.

Peptide Purification and Fractionation

- Objective: To desalt and enrich the neuropeptide fraction.
- Protocol:
 - The dried peptide extract is reconstituted in a suitable buffer and purified using solid-phase extraction (SPE) with C18 cartridges to remove salts and other interfering substances.
 - For complex samples, further fractionation by techniques like high-performance liquid chromatography (HPLC) may be employed to reduce sample complexity.

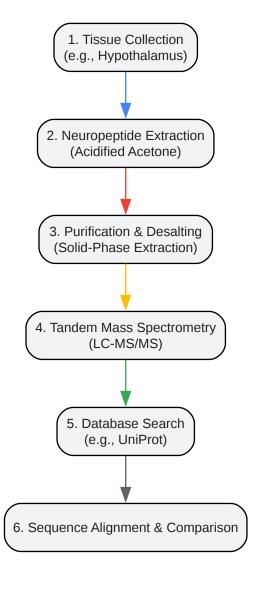
Mass Spectrometry-Based Sequence Identification

- Objective: To determine the amino acid sequence of the isolated neuropeptides.
- Protocol:
 - The purified peptide fraction is analyzed by tandem mass spectrometry (MS/MS).
 - Peptides are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio is measured in the first mass analyzer.
 - Selected peptide ions are fragmented (e.g., by collision-induced dissociation), and the masses of the resulting fragment ions are measured in the second mass analyzer.
 - The resulting fragmentation pattern provides information about the amino acid sequence.



Bioinformatic Analysis

- Objective: To identify and compare the Neuropeptide EI sequence.
- · Protocol:
 - The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using search algorithms like Mascot or Sequest.
 - The identified pro-MCH precursor protein sequence is then used to locate the Neuropeptide EI sequence based on known cleavage sites.
 - Multiple sequence alignment tools (e.g., Clustal Omega) are used to compare the
 Neuropeptide EI sequences from different species and calculate percentage similarity.





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Caption: Experimental workflow for cross-species neuropeptide comparison.

Conclusion

This guide highlights the remarkable conservation of the Neuropeptide EI amino acid sequence among mammals and an amphibian, suggesting a functionally important and evolutionarily constrained role. The divergence observed in zebrafish provides an avenue for future research into the species-specific functions of this neuropeptide. The detailed signaling pathways and experimental workflows presented here offer a solid foundation for researchers and drug development professionals to further investigate the biological significance of Neuropeptide EI and its potential as a therapeutic target.

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